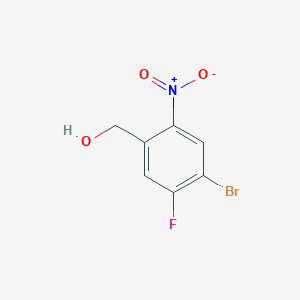

(4-Bromo-5-fluoro-2-nitrophenyl)methanol

描述

Contextualizing Substituted Benzyl (B1604629) Alcohols in Modern Chemical Research

Substituted benzyl alcohols are a vital class of organic compounds, serving as key intermediates and building blocks in a multitude of synthetic pathways. researchgate.net Their importance stems from the versatility of the benzyl alcohol motif, which can be readily transformed into a wide array of other functional groups. The synthesis of benzyl alcohols is a significant area of research, with numerous methods developed for their preparation, including the hydroxymethylation of phenylboronic acids and various cross-coupling reactions. researchgate.netorganic-chemistry.org

In contemporary chemical research, substituted benzyl alcohols are integral to the synthesis of complex natural products, pharmaceuticals, and agrochemicals. acs.org The specific substituents on the aromatic ring can dramatically influence the molecule's physical, chemical, and biological properties, making these compounds highly tunable for specific applications. For instance, the selective oxidation of benzylic C-H bonds to form benzyl alcohols is a challenging yet highly valuable transformation that continues to be an active area of investigation. acs.orgorganic-chemistry.org

Significance of Aryl Halides, Nitro Groups, and Hydroxymethyl Functionalities in Molecular Design

The functional groups present in (4-Bromo-5-fluoro-2-nitrophenyl)methanol—aryl halides, a nitro group, and a hydroxymethyl group—each contribute significantly to its chemical character and potential applications in molecular design.

Aryl Halides: Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are fundamental building blocks in organic synthesis. numberanalytics.com They are particularly crucial as electrophilic partners in a wide range of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. numberanalytics.comnih.govnumberanalytics.comyoutube.comwikipedia.org This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The nature of the halogen atom influences its reactivity, with iodides and bromides generally being more reactive than chlorides.

Nitro Groups: The nitro group (–NO2) is a strong electron-withdrawing group that significantly impacts the electronic properties of an aromatic ring. rsc.org It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. quora.comyoutube.comvedantu.com This deactivating effect is a result of both inductive withdrawal and resonance effects, which pull electron density from the aromatic system. rsc.orglibretexts.org In the context of molecular design, the nitro group is often used to modulate the electronic and steric properties of a molecule and can serve as a precursor to other functional groups, such as amines, through reduction.

Hydroxymethyl Functionality: The hydroxymethyl group (–CH2OH) is a primary alcohol substituent. This group can participate in a variety of chemical transformations, including oxidation to aldehydes and carboxylic acids, and esterification. stackexchange.com Its presence introduces a site for hydrogen bonding, which can influence intermolecular interactions and the physical properties of the molecule. The hydroxymethyl group is a common feature in many biologically active molecules and serves as a versatile handle for further chemical modification.

Rationales for Investigating this compound

The specific arrangement of bromo, fluoro, nitro, and hydroxymethyl groups on the phenyl ring of this compound makes it a compound of particular interest for chemical investigation. The rationales for its study are rooted in the synergistic effects of its substituents and its potential for diverse chemical transformations.

The combination of bromo, fluoro, and nitro groups on a single aromatic ring creates a unique electronic environment. Both halogens and the nitro group are electron-withdrawing, significantly deactivating the aromatic ring towards electrophilic attack. lumenlearning.comlibretexts.orgfiveable.me

The functional groups of this compound provide multiple avenues for chemical transformations, making it a versatile synthetic intermediate.

The bromo substituent is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups. nih.govnumberanalytics.com

The nitro group can be readily reduced to an amino group, which can then be further functionalized. The presence of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution, a reaction that is generally difficult for simple aryl halides. msu.edu

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups through substitution reactions. mdpi.com For example, it can be transformed into a halomethyl group, which is a useful electrophile.

The fluoro substituent, while generally less reactive than other halogens in nucleophilic substitution, can influence the reactivity of the molecule and is a common feature in many bioactive compounds.

The strategic combination of these functional groups in a single molecule allows for a stepwise and regioselective modification of the compound, making this compound a valuable precursor for the synthesis of complex, polysubstituted aromatic compounds. The synthesis of related compounds, such as 2-bromo-5-fluoro-4-nitroaniline, has been explored, highlighting the industrial interest in this substitution pattern. google.com

Data Tables

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1132682-66-6 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Canonical SMILES | C1=C(C(=C(C=C1Br)F)N+[O-])CO |

Data sourced from leyan.com

Table 2: Related Isomeric Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| (2-Bromo-5-fluoro-4-nitrophenyl)methanol | 474329-92-5 | C₇H₅BrFNO₃ | 250.02 g/mol |

| (3-Bromo-5-fluoro-4-nitrophenyl)methanol | 1805506-66-4 | C₇H₅BrFNO₃ | 250.02 g/mol |

Data sourced from bldpharm.comuni.lubldpharm.comambeed.com

Structure

3D Structure

属性

IUPAC Name |

(4-bromo-5-fluoro-2-nitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-2,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZQNHBUBHQJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations serve as a cornerstone for investigating the structural and electronic nature of (4-Bromo-5-fluoro-2-nitrophenyl)methanol. While specific experimental crystallographic data for this compound is not publicly available, DFT provides a robust framework for predicting its properties.

The geometry of this compound is optimized using DFT methods to determine its most stable three-dimensional arrangement. This process involves calculating the molecule's energy at various conformations to find the one with the minimum energy. For analogous nitroaromatic compounds, the nitro group typically aligns in a coplanar fashion with the benzene (B151609) ring to enhance resonance stabilization. The hydroxymethyl group, however, possesses rotational freedom, which gives rise to different conformational isomers, or rotamers.

The substituents on the aromatic ring—bromine, fluorine, a nitro group, and a hydroxymethyl group—introduce steric and electronic effects that dictate the final geometry. The interplay of these groups influences bond lengths and angles. For instance, in a related Schiff-base compound, (E)-4-bromo-N-(2-chlorobenzylidene)-aniline, DFT calculations at the B3LYP/6-31G(d) level were used to determine its optimized structure. researchgate.net Similarly, studies on other substituted nitrobenzenes have successfully employed DFT for geometry optimization. thaiscience.info

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Nitrophenyl Compound (based on related structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br: 120.5 | C-C-C-Br: 0.0 |

| C-F | 1.35 | C-C-F: 119.8 | C-C-C-F: 0.0 |

| C-N (nitro) | 1.48 | C-C-N: 118.7 | O-N-C-C: 180.0 |

| C-C (ring) | 1.39-1.41 | C-C-C (ring): 119-121 | - |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

For many nitroaromatic compounds, the HOMO-LUMO gap is a significant parameter. researchgate.net In a study of a Schiff-base containing a 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol, DFT calculations revealed a HOMO-LUMO energy gap of 4.615 eV. researchgate.net For other nitroaniline derivatives, calculated energy gaps range from 3.89 eV to 5.30 eV, depending on the substituents. thaiscience.info The presence of electron-withdrawing groups like the nitro group, bromine, and fluorine in this compound is expected to influence its frontier orbitals.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap (based on related compounds)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.46 |

| LUMO | -2.57 |

| Energy Gap (ΔE) | 3.89 |

Note: These values are based on p-nitroaniline from a comparative study and serve as an illustrative example. thaiscience.info The actual values for this compound would be influenced by its specific substitution pattern.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In nitroaromatic compounds, the oxygen atoms of the nitro group typically exhibit a strong negative electrostatic potential, making them centers for electrophilic interaction. researchgate.netimist.ma Conversely, the hydrogen atoms and regions of the aromatic ring depleted of electron density show positive potential. For this compound, the electron-withdrawing nature of the nitro, bromo, and fluoro substituents would significantly polarize the molecule. A predicted dipole moment for this molecule is in the range of 4.8–5.2 Debye.

Natural Bond Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects. researchgate.net This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

In substituted nitroaromatics, NBO analysis can elucidate intramolecular charge transfer and the stability conferred by various substituent interactions. For instance, in S-Nitroso-thiophenols, NBO analysis revealed that nO1→σ*SN delocalization contributes to the weakness of the S-N bond. researchgate.net For this compound, NBO analysis would likely highlight significant charge delocalization from the oxygen of the hydroxymethyl group and the fluorine atom to the aromatic ring and the nitro group.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods can predict spectroscopic properties, which can then be compared with experimental data for validation.

DFT calculations are widely used to compute the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

For example, in a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, DFT calculations were used to assign the asymmetric and symmetric stretching modes of the NO2 group. researchgate.net The calculated frequencies are often scaled to better match experimental values. Similar calculations for this compound would predict characteristic frequencies for the O-H stretch of the alcohol, the C-Br and C-F stretches, and the symmetric and asymmetric stretches of the NO2 group.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (based on related compounds)

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| -OH (alcohol) | O-H Stretch | ~3600 |

| -NO₂ | Asymmetric Stretch | ~1550 |

| -NO₂ | Symmetric Stretch | ~1345 |

| C-Br | Stretch | ~650 |

Note: These are typical frequency ranges for these functional groups and are presented for illustrative purposes.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting the NMR chemical shifts (δ) of ¹H, ¹³C, and other active nuclei like ¹⁹F.

The prediction process typically involves a two-step approach. First, the geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following optimization, the magnetic shielding tensors for each nucleus are calculated using a method like the Gauge-Independent Atomic Orbital (GIAO) approach. The isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

For this compound, these calculations would predict the chemical shifts for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, and the various carbon atoms. The predicted ¹⁹F chemical shift is also of significant interest, as it is highly sensitive to the electronic environment. The accuracy of these predictions is highly dependent on the level of theory, and it is common practice to compare calculated shifts with experimental data where available to validate the computational model. Such calculations can help assign ambiguous signals in an experimental spectrum and provide a deeper understanding of how the electron-withdrawing nitro, bromo, and fluoro substituents influence the electronic environment of each nucleus.

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound

This table is illustrative. Actual computational data for this specific compound is not publicly available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂OH | 4.85 | 62.1 |

| C1-CH₂OH | - | 138.5 |

| C2-NO₂ | - | 149.0 |

| C3-H | 7.90 | 115.2 |

| C4-Br | - | 118.9 |

| C5-F | - | 158.3 (d, ¹JCF) |

| C6-H | 7.65 | 128.4 |

TD-DFT Calculations for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for investigating the electronic excited states of molecules. It allows for the prediction of vertical excitation energies, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would be performed on the previously optimized ground-state geometry. The calculations would reveal the nature of the electronic transitions, such as n → π* or π → π* transitions. The primary chromophore in this molecule is the nitro-substituted benzene ring. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the halogen atoms are expected to significantly influence the electronic absorption spectrum. TD-DFT can predict how these substituents shift the absorption bands compared to unsubstituted benzene or nitrotoluene. Analysis of the molecular orbitals involved in the main electronic transitions can clarify the charge-transfer characteristics of the excitations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

To understand the kinetics of a reaction involving this compound, for example, the oxidation of the methanol (B129727) group to an aldehyde, computational methods can be used to locate and characterize the transition state (TS) structure. A transition state is a first-order saddle point on the potential energy surface. Its structure is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants defines the activation energy barrier (Ea). A higher energy barrier corresponds to a slower reaction rate. These calculations provide quantitative insights into the feasibility of a proposed reaction pathway.

In reactions where multiple products can be formed, computational methods can predict the most likely outcome. For instance, in a nucleophilic aromatic substitution reaction on the benzene ring of this compound, a nucleophile could potentially attack at the carbon bearing the bromine or the fluorine.

By calculating the activation energy barriers for the different possible pathways, the regioselectivity can be predicted. The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product. Computational models can analyze factors like steric hindrance and the electronic effects of the substituents to rationalize the predicted selectivity. While the current molecule is achiral, for reactions that could create a chiral center, similar computational approaches could be used to predict stereoselectivity by comparing the energy barriers leading to different stereoisomers.

Solvation Effects and Continuum Models (e.g., IEF-PCM)

Reactions and spectroscopic measurements are typically performed in a solvent, and the interaction between the solute and the solvent can significantly alter molecular properties and reactivity. Modeling these effects explicitly by including individual solvent molecules is computationally very expensive.

A more efficient approach is to use implicit solvation models, such as the Polarizable Continuum Model (PCM). The Integral Equation Formalism variant of PCM (IEF-PCM) is a widely used and robust method. In the IEF-PCM model, the solute molecule is placed within a cavity carved out of a continuous medium that has the dielectric properties of the bulk solvent. The solute's electron density polarizes the dielectric continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is incorporated into the quantum mechanical calculation in a self-consistent manner.

Using the IEF-PCM model, one can calculate properties such as NMR shifts, UV-Vis spectra, and reaction energy barriers for this compound in various solvents, providing a more realistic comparison with experimental data.

Non-Linear Optical (NLO) Properties Theoretical Analysis

Molecules with large non-linear optical (NLO) responses are of great interest for applications in optoelectronics and photonics. The NLO properties of a molecule are governed by its response to a strong external electric field, which is described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Theoretical calculations, typically using DFT, can predict these properties for this compound. A key requirement for a large first hyperpolarizability (β), which is responsible for second-harmonic generation, is a significant difference between the ground-state and excited-state dipole moments, often found in molecules with strong electron donor and acceptor groups connected by a π-conjugated system.

In this compound, the nitro group is a powerful electron acceptor, while the hydroxymethyl group has a weak electron-donating character. The halogens act primarily as electron-withdrawing groups via induction. Computational analysis would involve calculating the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insight into the intramolecular charge transfer that gives rise to the NLO response. Although this specific molecule may not be a prime NLO candidate due to the lack of a strong donor, such theoretical analysis provides a quantitative assessment of its potential.

Advanced Applications in Materials Science and Synthetic Chemistry

Role as a Building Block for Complex Organic Molecules

The multifunctionality of (4-Bromo-5-fluoro-2-nitrophenyl)methanol renders it a versatile starting material for the construction of intricate molecular frameworks. The presence of bromo, fluoro, and nitro groups provides multiple reaction sites for sequential and regioselective transformations.

Precursor in Multistep Synthesis

In the field of organic synthesis, the ability to construct complex molecules from simpler, readily available starting materials is paramount. This compound serves as a key intermediate in multistep synthetic sequences. The nitro group can be readily reduced to an amine, which can then participate in a wide array of reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles. The bromine atom is susceptible to various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atom can influence the electronic properties and metabolic stability of the final molecule, a desirable feature in medicinal chemistry.

The general strategy often involves the initial protection of the hydroxymethyl group, followed by the selective modification of the aromatic ring. Subsequent deprotection and further transformation of the hydroxymethyl group allow for the synthesis of a wide range of complex target molecules.

| Starting Material | Reagents and Conditions | Intermediate/Product | Application |

| This compound | 1. Protection of -OH group2. Reduction of -NO2 group (e.g., with SnCl2/HCl)3. Acylation of the resulting amine | N-(4-Bromo-5-fluoro-2-hydroxymethylphenyl)acetamide | Precursor for pharmaceuticals and agrochemicals |

| This compound | 1. Suzuki coupling with an arylboronic acid2. Oxidation of the -CH2OH group | 4-Aryl-5-fluoro-2-nitrobenzoic acid | Intermediate for specialty chemicals |

Intermediate in the Synthesis of Specialty Chemicals

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of specialty chemicals, including those with applications in the pharmaceutical and agrochemical industries. For instance, related nitroaromatic compounds are known to be precursors for various biologically active molecules. The synthesis of 2-bromo-5-fluoro-4-nitroaniline, a compound with potential antitumor properties, highlights the utility of such substituted nitroaromatics in medicinal chemistry. acs.org While direct synthesis of specialty chemicals from this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds, suggesting its role as a key building block.

Applications in Polymer Chemistry

The incorporation of fluorine and nitro groups into polymer structures can significantly enhance their properties, such as thermal stability, chemical resistance, and optical and electronic characteristics. This compound, with its polymerizable hydroxymethyl group, presents opportunities for the development of novel functional polymers.

Monomer for Polymerization with Enhanced Properties (e.g., Thermal, Mechanical)

While direct polymerization of this compound has not been extensively reported, its derivatives can be envisioned as monomers for creating polymers with enhanced properties. The presence of the halogen and nitro groups can increase the glass transition temperature and improve the thermal stability of the resulting polymers. Fluorinated polymers, in general, are known for their excellent chemical resistance and low surface energy. nih.govnih.govclemson.eduyoutube.com The nitro group, being strongly electron-withdrawing, can impart useful electronic and optical properties to the polymer, making such materials potentially suitable for applications in electronics and photonics.

The general approach would involve converting the hydroxymethyl group into a more reactive polymerizable group, such as an acrylate (B77674) or a styrenic moiety. The resulting monomer could then be polymerized, either alone or with other comonomers, to produce a range of functional polymers.

| Potential Monomer | Polymerization Method | Potential Polymer Properties |

| (4-Bromo-5-fluoro-2-nitrophenyl)methyl acrylate | Free-radical polymerization | High refractive index, enhanced thermal stability |

| 4-Bromo-5-fluoro-2-nitro-1-(vinyloxymethyl)benzene | Cationic polymerization | Chemical resistance, potential for further functionalization |

Functionalization of Polymer Backbones

Another key application in polymer chemistry is the use of this compound to functionalize existing polymer backbones. This can be achieved by grafting the molecule onto a polymer with reactive side chains. For example, a polymer containing hydroxyl or amine groups could be reacted with the hydroxymethyl group of the title compound (or a derivative thereof) to introduce the bromo-fluoro-nitrophenyl moiety. This post-polymerization modification allows for the precise control of the functional group content and can be used to tailor the surface properties, reactivity, and other characteristics of the polymer.

Development of Catalytic Systems and Ligands (Focus on chemical applications)

The electron-rich aromatic ring and the potential for coordination through the oxygen atom of the hydroxymethyl group and the nitro group make this compound and its derivatives interesting candidates for the development of ligands for catalytic systems. The electronic properties of the ligand, influenced by the electron-withdrawing substituents, can significantly impact the activity and selectivity of the metal center in a catalytic complex.

The synthesis of ligands often involves the conversion of the hydroxymethyl group to a phosphine (B1218219) or an amine, which can then coordinate to a metal center. The bromo and fluoro substituents can be used to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the performance of the catalyst in various organic transformations. While specific catalytic systems based on ligands derived directly from this compound are not widely reported, the general principles of ligand design suggest its potential in this area. Research on metal complexes with other substituted nitrophenyl ligands has shown that the nitro group can play a crucial role in stabilizing the metal center and modulating its catalytic activity.

| Ligand Precursor | Potential Ligand Type | Metal Complex | Potential Catalytic Application |

| (4-Bromo-5-fluoro-2-aminophenyl)methanol | Schiff base ligand | Palladium(II), Copper(II) | Cross-coupling reactions, oxidation reactions |

| (4-Bromo-5-fluoro-2-nitrophenyl)methylphosphine | Phosphine ligand | Rhodium(I), Iridium(I) | Asymmetric hydrogenation, hydroformylation |

Design of Optoelectronic Materials (Excluding specific biological activity)

The electronically distinct substituents on the aromatic ring of this compound suggest its potential as a precursor or a key component in the development of novel optoelectronic materials.

The development of new chromophores and fluorophores is crucial for various applications, including organic light-emitting diodes (OLEDs), photovoltaics, and chemical sensors. The specific arrangement of electron-withdrawing (nitro, bromo, fluoro) and potentially electron-donating (hydroxymethyl, after modification) groups on the phenyl ring of this compound can give rise to interesting photophysical properties.

The nitro group, being a strong electron-withdrawing group, in conjunction with the halogen atoms, can create a significant intramolecular charge transfer (ICT) character upon excitation, which is a fundamental principle in the design of many functional dyes. The hydroxymethyl group offers a convenient handle for further chemical modifications, allowing for the fine-tuning of the electronic properties and for covalent incorporation into larger polymeric or molecular structures.

Table 1: Structural Features of this compound and their Potential Impact on Chromophore/Fluorophore Properties

| Structural Feature | Potential Effect on Optoelectronic Properties |

| Nitro Group (-NO₂) | Strong electron-withdrawing group, promotes intramolecular charge transfer (ICT), can lead to solvatochromism. |

| Bromo (-Br) and Fluoro (-F) Groups | Halogen bonding potential, heavy atom effect from bromine can influence intersystem crossing and phosphorescence. |

| Phenyl Ring | π-conjugated system serving as the core of the chromophore. |

| Hydroxymethyl Group (-CH₂OH) | Provides a site for chemical modification to tune solubility, and electronic properties, or for incorporation into polymers. |

The potential for intramolecular charge transfer and the presence of multiple functional groups make this compound a candidate for the development of chemosensors. For instance, the nitroaromatic moiety is known to be sensitive to electron-rich analytes, and its fluorescence can be quenched upon interaction.

Furthermore, the hydroxymethyl group could be functionalized to introduce specific recognition sites for various analytes. The change in the photophysical properties of the molecule upon binding of a target analyte would form the basis of the sensing mechanism. The presence of the bromo and fluoro substituents could also modulate the sensitivity and selectivity of such sensors.

Host-Guest Chemistry and Supramolecular Assembly (Hypothetical, based on structural potential)

While specific research on the host-guest chemistry of this compound is not available, its structural features suggest a hypothetical potential for its involvement in supramolecular assemblies. Host-guest chemistry involves the formation of complexes between a host molecule and a guest molecule, driven by non-covalent interactions. rsc.orgnih.gov

The electron-deficient nature of the nitrophenyl ring, enhanced by the presence of the halogens, could enable it to act as a guest within electron-rich host cavities, such as those provided by cyclodextrins or calixarenes. nih.gov Conversely, the hydroxymethyl group could be modified to create a larger, cavity-containing structure that could act as a host for smaller guest molecules.

The potential for halogen bonding involving the bromine and fluorine atoms, as well as hydrogen bonding from the hydroxymethyl group, provides additional avenues for the directed assembly of supramolecular structures. These non-covalent interactions could be exploited to build complex, well-defined architectures with potential applications in materials science, such as in the creation of porous materials or molecular capsules. Dinitro and tetracyano derivatives of tetraphenylmethane (B1200815) have been identified as host materials, suggesting that the nitro functionality in the subject compound could play a similar role. rsc.org

Table 2: Potential Non-Covalent Interactions of this compound in Supramolecular Chemistry

| Interaction Type | Participating Group(s) | Hypothetical Role in Supramolecular Assembly |

| Hydrogen Bonding | Hydroxymethyl group (-CH₂OH) | Directional interaction for building larger assemblies, interaction with polar guests or hosts. |

| Halogen Bonding | Bromo (-Br) and Fluoro (-F) groups | Directional interactions with Lewis bases, contributing to the stability and structure of the assembly. |

| π-π Stacking | Phenyl ring | Interactions with other aromatic systems, leading to stacked columnar or layered structures. |

| Dipole-Dipole Interactions | Nitro group (-NO₂) | Strong dipole moment influencing molecular packing and interactions with polar molecules. |

Structure Reactivity and Structure Property Relationships

Influence of Halogen Substituents (Bromine and Fluorine) on Aromatic Ring Activation

The bromine and fluorine atoms attached to the phenyl ring of (4-Bromo-5-fluoro-2-nitrophenyl)methanol play a crucial role in modulating the electron density of the aromatic system. Their influence is a combination of electronic and steric effects.

Electronic Effects (Inductive and Resonance)

Both bromine and fluorine are highly electronegative atoms, and as such, they exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect involves the polarization of the sigma (σ) bond between the halogen and the carbon atom of the ring, leading to a decrease in electron density on the ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution.

Steric Effects

The steric bulk of the substituents on an aromatic ring can influence its reactivity by hindering the approach of reactants to a particular site. In this compound, the bromine atom, being larger than the fluorine atom, exerts a more significant steric effect. This steric hindrance can affect the orientation of the adjacent hydroxymethyl and nitro groups, potentially influencing their conjugation with the aromatic ring and their ability to participate in intra- or intermolecular interactions.

Role of the Nitro Group in Modulating Reactivity

The nitro group (-NO2) is a powerful modulator of the chemical reactivity of the aromatic ring in this compound. Its influence is primarily due to its strong electron-withdrawing properties.

Electron-Withdrawing Effects and Aromatic System Deactivation

The nitro group is one of the strongest electron-withdrawing groups. It deactivates the aromatic ring towards electrophilic substitution through both a strong inductive effect (-I) and a pronounced resonance effect (-R). The nitrogen atom of the nitro group bears a partial positive charge, which strongly pulls electron density from the aromatic ring through the sigma bond framework. Furthermore, the π-electrons of the ring can be delocalized onto the nitro group, as shown in resonance structures, which further depletes the electron density of the ring, especially at the ortho and para positions. This deactivation makes electrophilic attack on the ring significantly more difficult.

Facilitation of Nucleophilic Aromatic Substitution

While the nitro group deactivates the ring towards electrophiles, it strongly activates it towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group (like the halogens in this molecule), stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This stabilization of the intermediate lowers the activation energy of the reaction, thereby facilitating the substitution. In this compound, the nitro group is ortho to the bromine atom and meta to the fluorine atom. Its powerful activating effect is crucial for any potential nucleophilic substitution reactions involving the displacement of the halogen atoms.

Impact of the Hydroxymethyl Group on Molecular Interactions

The hydroxymethyl group (-CH2OH) attached to the aromatic ring introduces the possibility of hydrogen bonding, which can significantly influence the molecule's physical properties and intermolecular interactions. The hydroxyl group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom).

In the case of this compound, the hydroxymethyl group is positioned ortho to the nitro group. This proximity allows for the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the oxygen atoms of the nitro group. Such intramolecular hydrogen bonding can affect the molecule's conformation and reduce its ability to participate in intermolecular hydrogen bonding with solvent molecules or other molecules. Studies on o-nitrobenzyl alcohol derivatives have shown that intramolecular hydrogen bonding can have a decisive effect on their charge-transfer thermodynamics. This internal hydrogen bond can influence the molecule's solubility, melting point, and boiling point compared to isomers where such intramolecular interactions are not possible. For instance, o-nitrophenol, which can form an intramolecular hydrogen bond, has a lower boiling point than p-nitrophenol, which can only form intermolecular hydrogen bonds. A similar effect can be anticipated for this compound.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -Br | +0.23 | +0.39 |

| -F | +0.06 | +0.34 |

| -NO2 | +0.78 | +0.71 |

| -CH2OH | -0.07 | -0.07 |

Table 1. Hammett constants for the substituents present in this compound. Positive values indicate electron-withdrawing character, while negative values indicate electron-donating character. The 'p' and 'm' subscripts refer to the para and meta positions, respectively, relative to a reaction center. These values provide a quantitative measure of the electronic influence of each substituent on the reactivity of the aromatic ring.

Hydrogen Bonding Capacity and its Chemical Implications

The structure of this compound, with its hydroxymethyl group (-CH₂OH) positioned ortho to a nitro group (-NO₂), is primed for the formation of an intramolecular hydrogen bond. This occurs when the hydrogen atom of the hydroxyl group forms a non-covalent bond with one of the oxygen atoms of the adjacent nitro group. This internal hydrogen bond creates a stable six-membered ring-like structure, which has profound effects on the molecule's properties.

The presence of this intramolecular hydrogen bond significantly reduces the availability of the hydroxyl hydrogen to participate in intermolecular hydrogen bonding with other molecules, such as solvents or other solute molecules. In ortho-nitrophenols, this phenomenon is well-documented and leads to distinct physical properties when compared to their meta and para isomers, which engage in intermolecular hydrogen bonding. For this compound, this internal bonding is expected to decrease its boiling point and reduce its solubility in polar, protic solvents like water, as the molecule's ability to form hydrogen bonds with the solvent is diminished.

From a reactivity standpoint, the intramolecular hydrogen bond can influence the acidity of the hydroxyl group. By engaging the hydroxyl hydrogen, the bond to its oxygen atom is somewhat weakened, which could affect its proton-donating ability in chemical reactions. Spectroscopic techniques, particularly infrared (IR) spectroscopy, are instrumental in confirming the presence of such intramolecular hydrogen bonds. In related 2-nitrophenol compounds, the hydroxyl stretching frequency in the IR spectrum is observed at a lower wavenumber and appears as a broad band, which is characteristic of a hydrogen-bonded hydroxyl group.

Key Hydrogen Bonding Parameters:

| Feature | Description |

| Hydrogen Bond Donor | The hydroxyl (-OH) group of the hydroxymethyl substituent. |

| Hydrogen Bond Acceptor | The oxygen atoms of the ortho-positioned nitro (-NO₂) group. |

| Primary Interaction Type | Intramolecular hydrogen bond. |

| Expected Chemical Implications | Reduced intermolecular interactions, lower boiling point, and decreased solubility in polar, protic solvents. |

Dipole Moment Considerations

The bromine and fluorine atoms are also electronegative and exert an inductive electron-withdrawing effect. The hydroxymethyl group has a more complex electronic influence. While the oxygen atom is electronegative, the group as a whole is generally considered to be weakly electron-donating or weakly electron-withdrawing. The spatial arrangement of these substituents is crucial in determining the net dipole moment.

Given the substitution pattern, the individual bond dipoles can be analyzed as follows:

C-NO₂: A large dipole pointing from the ring towards the nitro group.

C-Br: A significant dipole pointing from the ring towards the bromine atom.

C-F: A significant dipole pointing from the ring towards the fluorine atom.

C-CH₂OH: A dipole moment associated with the hydroxymethyl group.

Contributing Factors to the Molecular Dipole Moment:

| Substituent | Electronic Effect | Contribution to Dipole Moment |

| Nitro (-NO₂) Group | Strong electron-withdrawing (inductive and resonance) | Major contributor, directs electron density away from the ring. |

| Bromo (-Br) Atom | Electron-withdrawing (inductive) | Contributes to the overall polarity. |

| Fluoro (-F) Atom | Strong electron-withdrawing (inductive) | Contributes significantly to the overall polarity. |

| Hydroxymethyl (-CH₂OH) Group | Weakly electron-donating/withdrawing | Contributes to the overall polarity. |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted nitrophenyls exist, future research will likely focus on developing more efficient, sustainable, and selective pathways to (4-Bromo-5-fluoro-2-nitrophenyl)methanol and its derivatives. This includes the exploration of late-stage functionalization techniques, where the core structure is assembled first, followed by the precise introduction of the bromo and fluoro groups. Such approaches could offer greater flexibility and access to a wider range of analogues. Furthermore, the development of catalytic methods, potentially using transition metals, to orchestrate the regioselective halogenation and nitration of a benzyl (B1604629) alcohol precursor could represent a significant advancement over classical multi-step procedures.

Integration into Flow Chemistry and Automated Synthesis

The nitrated nature of this compound lends itself to careful handling, making its synthesis and subsequent transformations ideal candidates for integration into flow chemistry platforms. Continuous flow reactors offer enhanced safety profiles for energetic intermediates, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for streamlined multi-step syntheses. Automated synthesis platforms, guided by real-time reaction monitoring, could enable the rapid generation of a library of derivatives based on the this compound scaffold. This high-throughput approach would accelerate the discovery of new molecules with tailored properties for various applications.

Advanced Functionalization for Tailored Material Properties

The functional groups of this compound serve as handles for advanced functionalization, paving the way for novel materials with specific optical, electronic, or photophysical properties. The nitro group, a strong electron-withdrawing group, and the halogens can be exploited in the design of organic electronic materials. For instance, derivatives could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The potential for forming Schiff bases through the reaction of the corresponding aniline (B41778) (obtained by reduction of the nitro group) with various aldehydes opens up a vast chemical space of photoactive and liquid crystalline materials. Research into polymerization of vinyl or acrylate (B77674) esters derived from the methanol (B129727) group is another avenue for creating functional polymers with high refractive indices or specific thermal properties.

Theoretical Insights Guiding Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), will be instrumental in predicting the reactivity and properties of this compound and its derivatives, thereby guiding experimental work. researchgate.netnih.gov Theoretical calculations can provide valuable insights into molecular geometry, electronic structure, and spectroscopic characteristics. Key parameters that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). researchgate.netresearchgate.net This theoretical framework allows for the in-silico screening of potential derivatives for desired electronic properties before committing to their synthesis, saving significant time and resources.

Below is a hypothetical data table illustrating the types of theoretical insights that could be generated for this compound, based on studies of similar compounds. researchgate.netresearchgate.net

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -3.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 3.6 eV | Relates to chemical reactivity and electronic transitions |

| Dipole Moment | 4.2 D | Influences intermolecular interactions and solubility |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for the compound.

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a powerful strategy for building molecular complexity. The functional groups of this compound make it an intriguing candidate for novel MCRs. For example, after reduction of the nitro group to an amine, the resulting (4-Bromo-5-fluoro-2-aminophenyl)methanol could participate in Ugi or Passerini reactions. These MCRs would allow for the rapid, one-pot synthesis of complex, highly functionalized molecules, which would be challenging to access through traditional stepwise synthesis. The development of such reactions would significantly expand the chemical space accessible from this versatile building block.

常见问题

Q. How can researchers purify this compound, given its halogenated and nitro-substituted aromatic structure?

- Methodological Answer : Column chromatography with silica gel (60–120 mesh) and a gradient eluent system (e.g., hexane:ethyl acetate 8:2 to 6:4) effectively separates polar byproducts. Due to the nitro group’s electron-withdrawing nature, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) improves resolution. Recrystallization from ethanol/water mixtures (1:3 v/v) at −20°C enhances purity, as the compound’s solubility decreases sharply at low temperatures .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methanol proton appears as a singlet (~4.7 ppm), while fluorine and bromine substituents deshield adjacent aromatic protons (δ 7.8–8.2 ppm). ¹⁹F NMR confirms fluorine position (δ −110 to −115 ppm).

- IR Spectroscopy : O–H stretch (~3300 cm⁻¹), C–Br (560–620 cm⁻¹), and NO₂ asymmetric/symmetric stretches (~1520/1350 cm⁻¹) are diagnostic.

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ at m/z 264 (Br/F isotopic pattern confirms molecular identity) .

Q. How do the bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation with boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C). Fluorine’s electronegativity deactivates the ring, slowing nucleophilic substitution but enhancing stability toward oxidation. For SNAr reactions, microwave-assisted heating (120°C, DMSO) with strong nucleophiles (e.g., amines) improves substitution at the para-bromo position .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, goggles, lab coat) in a fume hood. The compound may release toxic HBr fumes under heating; neutralize spills with sodium bicarbonate. Store at 2–8°C in amber glass to prevent photodegradation. LC-MS analysis of degradation products after 24-h exposure to light confirms stability (e.g., <5% decomposition) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against targets like cytochrome P450 or kinases assesses binding affinity. Comparative QSAR models using CoMFA/CoMSIA align substituent effects (e.g., bromine’s steric impact vs. fluorine’s electronic effects) with bioactivity data from analogs .

Q. What strategies resolve contradictions in reported antimicrobial activity data for this compound?

- Methodological Answer : Discrepancies arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) and assay conditions (MIC vs. time-kill curves). Standardize testing using CLSI guidelines (Mueller-Hinton broth, 18–24 h incubation). Synergy studies with β-lactam antibiotics (checkerboard assay) and efflux pump inhibition (e.g., with PAβN) clarify mechanisms. LC-MS/MS monitors metabolite formation to rule out degradation artifacts .

Q. How does hydrogen bonding govern the crystallization behavior of this compound?

- Methodological Answer : The methanol group forms O–H···O/N hydrogen bonds with nitro or fluorine groups in adjacent molecules, favoring monoclinic (P2₁/c) or orthorhombic (Pbca) packing. Graph-set analysis (R²₂(8) motifs) via SHELXL refinement identifies dominant intermolecular interactions. Cooling rates (0.5°C/min vs. rapid quenching) alter crystal morphology; PXRD and DSC confirm polymorphic transitions .

Q. What challenges arise in refining X-ray crystallographic data for this compound, and how are they addressed?

- Methodological Answer : Heavy atoms (Br) cause absorption errors; Gaussian integration (SHELXL) or empirical methods (SADABS) correct intensity data. Disorder in the nitro group is modeled with split positions (PART 1/2) and restrained isotropic displacement parameters. Twinning (detected via PLATON’s ROTAX) requires HKLF 5 format refinement. Final validation with Rint < 5% and GooF ≈ 1.0 ensures reliability .

Q. How can researchers design derivatives to enhance antitumor potency while minimizing toxicity?

- Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the meta position to boost DNA intercalation. Replace methanol with a pro-drug ester (e.g., acetyl) to improve bioavailability. In vitro cytotoxicity (MTT assay on HeLa/MCF-7 cells) and apoptosis markers (caspase-3/7 activation) guide optimization. Toxicity profiling (hemolysis assay, zebrafish models) identifies safer candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。